molecular formula C4H3BrO3 B8757108 4-(Bromomethyl)-1,3-dioxol-2-one

4-(Bromomethyl)-1,3-dioxol-2-one

Cat. No.: B8757108
M. Wt: 178.97 g/mol
InChI Key: KFZJRSPXJHVSCX-UHFFFAOYSA-N
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Description

Contextual Significance in Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The 1,3-dioxol-2-one core, in particular, serves as a key structural element in numerous biologically active molecules and functional materials. The ability of 4-(bromomethyl)-1,3-dioxol-2-one to readily participate in nucleophilic substitution reactions makes it an invaluable precursor for the construction of more complex heterocyclic systems. chemimpex.com Its utility lies in its capacity to introduce the dioxol-2-one moiety into a target molecule, often conferring desirable properties such as altered polarity or metabolic stability. This makes it a crucial intermediate in the synthesis of a wide array of organic compounds. chemimpex.com

Overview of Electrophilic Reactivity in Dioxolanone Derivatives

The electrophilic character of this compound is central to its synthetic utility. The electron-withdrawing nature of the bromine atom, coupled with the inherent strain of the five-membered ring, renders the methylene (B1212753) carbon of the bromomethyl group highly susceptible to nucleophilic attack. This pronounced electrophilicity is a hallmark of dioxolanone derivatives bearing a leaving group on a side chain.

The reactivity of the bromomethyl group is significantly enhanced, making it an excellent substrate for SN2 reactions with a wide range of nucleophiles. chemimpex.com This reactivity profile allows for the facile introduction of diverse functional groups, enabling the construction of intricate molecular frameworks. chemimpex.com

Historical Development and Early Synthetic Utility

The synthetic exploration of 1,3-dioxolen-2-one derivatives has a rich history. Early investigations into the chemistry of these compounds laid the groundwork for the development of reagents like this compound. A key method for the synthesis of 4-(bromomethyl)-5-methyl-1,3-dioxolen-2-one involves the reaction of 4,5-dimethyl-1,3-dioxolen-2-one with N-bromosuccinimide. prepchem.com A patent describes a process for producing 4-bromomethyl-5-methyl-1,3-dioxolen-2-one, which is noted as a useful reagent for introducing protecting groups in various chemical reactions and as a modifier for preparing prodrugs in medicine. google.com

Over time, the synthetic community recognized the potential of this compound as a versatile building block. Its application has expanded beyond simple alkylations to include its use in the synthesis of complex natural products and pharmaceuticals. The ability to introduce the dioxol-2-one moiety has proven particularly advantageous in modifying the properties of parent drug molecules. google.com

Tabular Summary of Key Data

PropertyValue
IUPAC NameThis compound
Molecular FormulaC4H5BrO3
Molecular Weight180.98 g/mol nih.gov
CAS Number52912-62-6 nih.gov

Research Findings at a Glance

Research AreaKey Findings
Synthesis Synthesized via bromination of the corresponding methyl-substituted dioxol-2-one using reagents like N-bromosuccinimide. prepchem.com
Reactivity The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions. chemimpex.com
Applications Widely used as a building block in the synthesis of complex heterocyclic compounds and as a protecting group-introducing reagent. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H3BrO3

Molecular Weight

178.97 g/mol

IUPAC Name

4-(bromomethyl)-1,3-dioxol-2-one

InChI

InChI=1S/C4H3BrO3/c5-1-3-2-7-4(6)8-3/h2H,1H2

InChI Key

KFZJRSPXJHVSCX-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=O)O1)CBr

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Bromomethyl 1,3 Dioxol 2 One

Halogenation Pathways

The primary route for the synthesis of 4-(bromomethyl)-1,3-dioxol-2-one involves the halogenation of a suitable precursor. This section details the various aspects of these halogenation reactions.

N-Bromosuccinimide (NBS) Mediated Bromination of 4,5-Dimethyl-1,3-dioxolen-2-one

The reaction of 4,5-dimethyl-1,3-dioxolen-2-one with N-bromosuccinimide (NBS) is a widely employed method for the synthesis of this compound. google.com This reaction is typically carried out in an aprotic inert organic solvent, such as a hydrocarbon or a halogenated hydrocarbon. google.com

The bromination of 4,5-dimethyl-1,3-dioxolen-2-one with NBS proceeds via a free-radical mechanism, often referred to as the Wohl-Ziegler reaction. masterorganicchemistry.comwikipedia.org The reaction is initiated by a radical initiator, and it is believed that the reaction is a radical chain reaction. google.com The key to this reaction is maintaining a low concentration of molecular bromine (Br₂), which is generated in situ from the reaction of NBS with trace amounts of HBr. youtube.com This low concentration of Br₂ favors the desired allylic substitution over the competing electrophilic addition to the double bond. youtube.comyoutube.com The reaction proceeds through the formation of a resonance-stabilized allylic radical, which then reacts with Br₂ to yield the final product and a bromine radical, propagating the chain. youtube.com

The efficiency and selectivity of the NBS bromination are highly dependent on the reaction conditions. Several factors, including the solvent, temperature, and the presence of a radical initiator, play a crucial role.

Solvent Systems: Aprotic inert organic solvents are generally preferred for this reaction. google.com Carbon tetrachloride (CCl₄) has been traditionally used and often provides good yields. wikipedia.orgprepchem.com However, due to its toxicity and environmental concerns, alternative solvents like trifluorotoluene have been proposed. wikipedia.org Other suitable solvents include methylene (B1212753) chloride, chloroform, tetrachloroethylene, benzene, and chlorobenzene. google.com

Reaction Temperature: The reaction is typically conducted at temperatures ranging from room temperature to the refluxing temperature of the solvent system. google.com Heating the reaction mixture is often necessary to initiate and sustain the radical chain reaction. wikipedia.org

Radical Initiators: The use of a radical initiator, such as α,α'-azobisisobutyronitrile (AIBN), is common to facilitate the start of the reaction. prepchem.com Light can also be used to promote the homolytic cleavage of the bromine-bromine bond. masterorganicchemistry.com

Table 1: Optimization of Reaction Conditions for the Bromination of 4,5-Dimethyl-1,3-dioxolen-2-one

ParameterConditionOutcomeReference
Brominating Agent N-Bromosuccinimide (NBS)Effective for allylic bromination. google.com
Solvent Carbon tetrachlorideGood yields, but toxic. wikipedia.orgprepchem.com
TrifluorotolueneA proposed safer alternative to CCl₄. wikipedia.org
Methylene chloride, Chloroform, BenzeneOther suitable aprotic solvents. google.com
Initiator α,α'-Azobisisobutyronitrile (AIBN)Commonly used to initiate the radical reaction. prepchem.com
Temperature Room temperature to refluxReaction rate increases with temperature. google.com

A significant challenge in the synthesis of this compound is the potential for over-bromination, leading to the formation of the by-product 4,5-bis(bromomethyl)-1,3-dioxol-2-one (B8665866). google.comprepchem.com Controlling the regioselectivity to favor the mono-brominated product is crucial for achieving a high yield of the desired compound.

The key to controlling this side reaction lies in the stoichiometry of the reactants. A patent describes a process for producing 4-(bromomethyl)-5-methyl-1,3-dioxolen-2-one substantially free from the di-brominated by-product by reacting 1.0 mole of 4,5-dimethyl-1,3-dioxolen-2-one with 0.87 to 1.19 moles of N-bromosuccinimide or N-bromophthalimide. google.com This careful control of the molar ratio ensures that the brominating agent is the limiting reagent, thus minimizing the chance of a second bromination event.

It has been noted that the double allyl bromination of 4,5-dimethyl-1,3-dioxolen-2-one can lead to a mixture of 4,5-bis(bromomethyl)-1,3-dioxol-2-one and small amounts of 4-(bromomethyl)-5-methyl-1,3-dioxolen-2-one. google.com Therefore, precise control over the reaction conditions and stoichiometry is paramount for selective synthesis.

Alternative Halogenating Agents and Their Efficacy

While NBS is the most common reagent for this transformation, other N-bromoamides can also be employed. For instance, N-bromophthalimide has been patented as an alternative to NBS for the synthesis of 4-(bromomethyl)-5-methyl-1,3-dioxolen-2-one. google.com The efficacy of these alternative reagents is comparable to NBS, and they operate under similar radical reaction conditions.

The direct use of molecular bromine (Br₂) is generally avoided as it tends to lead to addition reactions with the double bond rather than the desired allylic substitution, especially at higher concentrations. youtube.com

Stereochemical Control in Synthesis

The synthesis of this compound from 4,5-dimethyl-1,3-dioxolen-2-one does not typically involve the creation of a new stereocenter at the carbon bearing the bromine atom, as the starting material is achiral and the reaction proceeds through a planar radical intermediate. However, if a chiral starting material were used or if subsequent reactions were performed on the product, stereochemical considerations would become important. For instance, the reaction of this compound with aldehydes in the presence of indium can lead to the diastereoselective formation of allylated products. bg.ac.rs

Precursor Synthesis and Purification Techniques

The synthesis of 4,5-dimethyl-1,3-dioxol-2-one (B143725) is primarily achieved through the reaction of 3-hydroxy-2-butanone with a carbonylating agent. Two prominent methods utilize either dimethyl carbonate or bis(trichloromethyl)carbonate (a safer substitute for phosgene). google.comgoogle.com

One common method involves a transesterification reaction between 3-hydroxy-2-butanone and dimethyl carbonate. google.comchemicalbook.com The process is typically carried out in the presence of a catalyst, such as sodium propylate, and a solvent like triethylene glycol dimethyl ether. chemicalbook.com The reaction proceeds in two main stages: an initial ester exchange at a lower temperature (60-100°C), followed by a higher temperature step (110-160°C) to facilitate cyclization and the removal of byproducts like methanol (B129727). google.com

A notable alternative replaces the highly toxic phosgene (B1210022) with bis(trichloromethyl)carbonate (triphosgene). google.com This approach involves reacting 3-hydroxy-2-butanone with triphosgene (B27547) in an organic solvent with an auxiliary agent like N-methylpyrrole. google.com This method is highlighted as a way to eliminate significant safety hazards from the process. google.com

Purification of the resulting 4,5-dimethyl-1,3-dioxol-2-one crude product involves several steps. After neutralization and recovery of excess reagents, the crude product is obtained through crystallization at low temperatures (0-5°C). google.comchemicalbook.com Further purification is achieved by recrystallization, often using a solvent and activated carbon to decolorize the solution, followed by filtration, concentration, and drying to yield highly purified white crystals of 4,5-dimethyl-1,3-dioxol-2-one. google.comchemicalbook.com High-performance liquid chromatography (HPLC) is often used to confirm the purity of the final product, which typically exceeds 99%. google.comgoogle.comchemicalbook.com

PrecursorReagentCatalyst/Auxiliary AgentSolventYieldPurity (HPLC)Reference
3-Hydroxy-2-butanoneDimethyl carbonateSodium propylateTriethylene glycol dimethyl ether47.26%99.0% chemicalbook.com
3-Hydroxy-2-butanoneBis(trichloromethyl)carbonateN-methylpyrroleEther48.03%99.5% google.com
3-Hydroxy-2-butanoneDimethyl carbonateNot specifiedNot specified45.03% - 47.40%99.1% - 99.3% google.com

The formation of the 1,3-dioxol-2-one ring is a critical cyclization step in the synthesis of the precursor. This transformation is a direct and efficient method for constructing the heterocyclic ring system from acyclic precursors. nih.gov The strategy involves an intramolecular reaction that restricts the conformation of the molecule to form the stable five-membered ring. nih.gov

In the synthesis utilizing dimethyl carbonate and 3-hydroxy-2-butanone, the process can be viewed as a two-step sequence within a single pot. google.com

Transesterification: An initial intermolecular reaction forms a carbonate monoester intermediate. chemicalbook.com

Intramolecular Cyclization: As the temperature is increased, this intermediate undergoes an intramolecular cyclization, eliminating a molecule of methanol to form the 1,3-dioxol-2-one ring. google.comchemicalbook.com

This cyclization strategy is fundamental in drug design and discovery, as it can increase structural novelty and scaffold diversity. nih.gov While more complex cyclization strategies like fused ring cyclization or spirocyclization are employed for other molecular frameworks, the direct cyclization to form the dioxolenone ring from a linear precursor is a highly effective and straightforward approach. nih.gov The efficiency of this ring-closing reaction is crucial for achieving high yields of the desired product.

Green Chemistry Approaches in Synthetic Routes

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These approaches are increasingly being applied to the synthesis of chemical intermediates like this compound and its precursors to enhance safety and environmental compatibility. nih.gov

A significant green advancement in the synthesis of the dioxolenone precursor is the replacement of highly toxic and hazardous phosgene gas with a solid, safer alternative, bis(trichloromethyl)carbonate (triphosgene). google.com This substitution fundamentally eliminates a major process safety hazard and reduces the generation of toxic waste. google.com

Elucidation of Reaction Mechanisms and Kinetics of 4 Bromomethyl 1,3 Dioxol 2 One

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The primary pathway for the functionalization of 4-(bromomethyl)-1,3-dioxol-2-one is the nucleophilic substitution reaction at the electrophilic methylene (B1212753) carbon bonded to the bromine atom. The high reactivity of this site is attributed to the good leaving group ability of the bromide ion and the primary nature of the alkyl halide.

The cleavage of the carbon-bromine (C-Br) bond in this compound during a substitution reaction can theoretically proceed through two distinct mechanisms: a unimolecular (SN1) or a bimolecular (SN2) pathway.

In a potential SN1 mechanism, the rate-determining step would be the spontaneous, unimolecular dissociation of the C-Br bond to form a bromide anion and a primary carbocation intermediate. However, primary carbocations are notoriously unstable, making this pathway energetically unfavorable for primary alkyl halides like this compound.

Consequently, the substitution reaction proceeds almost exclusively through the SN2 mechanism. This pathway involves a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine atom (a "backside attack"). Simultaneously, the C-Br bond breaks, and the bromide ion departs. masterorganicchemistry.com This process passes through a trigonal bipyramidal transition state where the nucleophile and the leaving group are both partially bonded to the central carbon atom. Because the reaction occurs in a single kinetic step, its rate is dependent on the concentrations of both the substrate and the nucleophile.

The key features of the SN2 mechanism for this compound are:

A concerted bond-forming and bond-breaking process. wikipedia.org

A single transition state and no intermediates.

Second-order kinetics (discussed in 3.1.3).

Inversion of stereochemistry at the reaction center (though the methylene carbon is achiral in this specific case).

The electronic structure of the dioxol-2-one ring can also influence the reactivity of the bromomethyl group, though it is not directly conjugated with the reaction center.

The SN2-susceptible nature of this compound allows it to react with a broad spectrum of nucleophiles, leading to the formation of new carbon-heteroatom bonds.

This compound reacts with carboxylic acids and thiocarboxylic acids to yield the corresponding esters and thioesters. google.com For the reaction to proceed efficiently, a non-nucleophilic base is typically required to deprotonate the acid, generating the more potent carboxylate (RCOO⁻) or thiocarboxylate (RCOS⁻) nucleophile. These anions then displace the bromide ion in a classic SN2 reaction.

The general reaction can be represented as:

With Carboxylic Acids: R-COOH + Base → R-COO⁻ → R-COO-CH₂-(C₃H₂O₃) + Base-H⁺ + Br⁻

With Thiocarboxylic Acids: R-COSH + Base → R-COS⁻ → R-COS-CH₂-(C₃H₂O₃) + Base-H⁺ + Br⁻

These reactions are valuable for installing the (1,3-dioxol-2-on-4-yl)methyl group, which can function as a protecting group for carboxylic acids, being stable in neutral and acidic conditions but cleavable under alkaline hydrolysis. google.com

The synthesis of ethers from this compound is effectively a Williamson ether synthesis. masterorganicchemistry.com In this reaction, an alcohol or a phenol (B47542) is first deprotonated by a strong base, such as sodium hydride (NaH), to form a highly nucleophilic alkoxide (RO⁻) or phenoxide (ArO⁻) ion. This ion then attacks the bromomethyl group to form a new carbon-oxygen bond, yielding an ether. organic-chemistry.orglibretexts.org

The reaction proceeds as follows:

Deprotonation: R-OH + NaH → R-O⁻Na⁺ + H₂

Nucleophilic Attack: R-O⁻Na⁺ + Br-CH₂-(C₃H₂O₃) → R-O-CH₂-(C₃H₂O₃) + NaBr

This method is highly efficient for primary alkyl halides and is compatible with a wide range of primary, secondary, and tertiary alkoxides, as well as phenoxides. masterorganicchemistry.comgoogle.com

Amines: Primary and secondary amines can act as nucleophiles to displace the bromide from this compound, forming the corresponding substituted amines. The reaction proceeds via nucleophilic attack by the lone pair of electrons on the nitrogen atom. However, the resulting amine product can be more nucleophilic than the starting amine, potentially leading to over-alkylation and a mixture of products.

Thiols: Thiols (mercaptans) are excellent nucleophiles, particularly in their conjugate base form, the thiolate anion (RS⁻). Thiolates are readily formed by treating a thiol with a base. They react rapidly and cleanly with this compound to form thioethers (sulfides). nih.govresearchgate.net

The general reaction with a thiolate is:

RS⁻ + Br-CH₂-(C₃H₂O₃) → R-S-CH₂-(C₃H₂O₃) + Br⁻

This reaction is highly efficient due to the "soft" nature and strong nucleophilicity of sulfur anions.

While specific, published kinetic parameters for the reactions of this compound are not extensively documented in readily available literature, the kinetics can be reliably predicted from its established SN2 reaction mechanism. walisongo.ac.id

The reaction rate is dependent on the concentration of both the substrate and the nucleophile, leading to a second-order rate law:

Rate = k[C₄H₃BrO₃][Nu]

Where:

k is the second-order rate constant.

[C₄H₃BrO₃] is the concentration of this compound.

[Nu] is the concentration of the nucleophile.

Experimental determination of the rate law typically involves using pseudo-first-order conditions, where the concentration of the nucleophile is kept in large excess (e.g., >10-fold) relative to the substrate. walisongo.ac.id Under these conditions, the concentration of the nucleophile remains effectively constant throughout the reaction, and the rate law simplifies to:

Rate = kobs[C₄H₃BrO₃] where kobs = k[Nu]

By measuring the observed pseudo-first-order rate constant (kobs) at various concentrations of the nucleophile, a plot of kobs versus [Nu] should yield a straight line passing through the origin. The slope of this line corresponds to the second-order rate constant, k, confirming the bimolecular nature of the reaction.

Table 1: Illustrative Kinetic Data for a Hypothetical SN2 Reaction under Pseudo-First-Order Conditions

This table demonstrates the expected relationship between the nucleophile concentration and the observed rate constant for an SN2 reaction involving this compound.

Experiment [Substrate] (M) [Nucleophile] (M) Observed Rate Constant (k_obs) (s⁻¹)
10.010.100.005
20.010.200.010
30.010.300.015
40.010.400.020

Note: The data in this table is hypothetical and serves to illustrate the principles of second-order kinetics.

Formation of Side Products in Nucleophilic Reactions

Quaternary Ammonium (B1175870) Salts: When this compound reacts with tertiary amines, quaternary ammonium salts are formed. wikipedia.org These salts are characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. wikipedia.org The reaction proceeds via a standard nucleophilic substitution mechanism where the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. These compounds have applications as disinfectants, surfactants, and phase transfer catalysts. wikipedia.org

Ring-Opened Compounds: The 1,3-dioxol-2-one ring is susceptible to nucleophilic attack, which can lead to ring-opening. This is particularly prevalent under basic conditions or in the presence of strong nucleophiles. For instance, reaction with carboxylic acids or phenols can lead to the formation of corresponding carboxylates or ethers, respectively, through the liberation of the bromine atom and subsequent reaction. google.com The stability of the resulting ester or ether is pH-dependent, being stable in neutral and acidic media but prone to hydrolysis in alkaline aqueous solutions. google.com

Michael Adducts: While direct Michael addition to the α,β-unsaturated system of the 1,3-dioxol-2-one ring is not the primary reaction pathway for this compound itself, related structures can participate in such reactions. For example, a similar compound, 6-bromomethyl-4H-1,3-dioxin, can be alkylated and then undergo retrocycloaddition to form enones that readily participate in conjugate addition reactions with carbon and nitrogen nucleophiles. nih.gov This suggests that under certain conditions, derivatives of this compound could potentially lead to the formation of Michael adducts.

Radical Reaction Pathways

The presence of the bromomethyl group allows this compound to participate in radical reactions. The C-Br bond can undergo homolytic cleavage to generate a carbon-centered radical.

A key preparative method for this compound involves the free-radical bromination of 4-methyl-1,3-dioxol-2-one (B13678321) using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). bg.ac.rs This reaction highlights the susceptibility of the methyl group to radical abstraction, leading to the formation of the desired bromomethyl derivative. bg.ac.rs It has been noted that while carbon tetrachloride has been a common solvent for such transformations, its use is now discouraged, and dichloroethane can be used as an alternative, albeit with a lower yield. bg.ac.rs

Furthermore, the dioxolane ring itself can be a source of radicals. Studies on 1,3-dioxolane (B20135) have shown that it can be converted to its radical species through visible-light-promoted reactions in the presence of an iridium catalyst and a persulfate. nsf.gov This radical can then react with electron-deficient alkenes in a radical chain mechanism. nsf.gov This suggests potential for this compound to engage in similar radical pathways, where the dioxolane ring participates in the reaction.

Electrophilic Character and Interactions

The electrophilic nature of this compound is a key determinant of its reactivity. The carbon atom of the bromomethyl group is highly electrophilic due to the electron-withdrawing effects of the adjacent bromine atom and the 1,3-dioxol-2-one ring. This makes it a prime target for nucleophilic attack.

The electrophilicity of the bromomethyl group facilitates its use as an alkylating agent. bg.ac.rs It readily reacts with various nucleophiles, leading to the introduction of the (1,3-dioxol-2-on-4-yl)methyl group into other molecules. This property is fundamental to its application in the synthesis of more complex organic structures. chemimpex.com

The 1,3-dioxol-2-one ring itself also possesses electrophilic sites, particularly the carbonyl carbon. This electrophilicity allows for interactions with biological molecules, such as proteins. researchgate.net The oxygen atoms in the ring can form hydrogen bonds with electronegative atoms present in the active sites of proteins. researchgate.net

Ring-Opening and Cycloaddition Mechanisms

The 1,3-dioxol-2-one ring can undergo ring-opening reactions, particularly under hydrolytic conditions. As mentioned earlier, esters formed from the reaction of this compound with carboxylic acids are susceptible to hydrolysis in alkaline aqueous media. google.com This property is relevant in the context of prodrug design, where the compound can be used to modify a drug with low bioavailability, and the active drug is released upon in vivo hydrolysis. google.com

While direct participation of this compound in cycloaddition reactions as the primary diene or dienophile is not extensively documented, its derivatives can be involved in such transformations. The related compound, 4,5-dimethyl-1,3-dioxol-2-one (B143725), serves as a precursor in the synthesis of 4-bromomethyl-5-methyl-1,3-dioxol-2-one. google.com Cycloaddition reactions are powerful tools for the synthesis of cyclic compounds, including 5- and 6-membered rings. libretexts.org For instance, dipolar cycloadditions provide access to five-membered heterocycles, and the Diels-Alder reaction is a classic [4+2] cycloaddition for forming six-membered rings. libretexts.org The potential for derivatives of this compound to participate in such reactions expands its synthetic utility.

Strategic Applications in Complex Organic Synthesis

Role as a Versatile Building Block and Synthon

4-(Bromomethyl)-1,3-dioxol-2-one serves as a highly functionalized three-carbon synthon, valuable for creating intricate carbon skeletons and introducing oxygenated functionalities. bg.ac.rschemimpex.com Its utility is underscored by its role in the diastereoselective introduction of a highly oxygenated allylic moiety into carbonyl compounds. bg.ac.rs

Construction of Carbon Skeletons

The formation of carbon-carbon bonds is a fundamental process in the synthesis of organic molecules. libretexts.orgrsc.org this compound is instrumental in this regard, participating in reactions that extend and elaborate carbon frameworks. bg.ac.rschemimpex.com For instance, it reacts with nucleophiles, such as enolates, to form new C-C bonds, typically at the less substituted end without allylic transposition. bg.ac.rs This reactivity allows for the controlled construction of complex molecular backbones.

Indium-Promoted Allylation of Carbonyl Compounds

Metal-promoted allylation of carbonyl groups is a cornerstone of C-C bond formation, with indium being a favored metal due to its tolerance of various functional groups and its effectiveness in aqueous media. bg.ac.rsucm.es this compound is a key reagent in indium-promoted allylation reactions, where it adds a highly functionalized allylic group to carbonyl compounds. bg.ac.rsacs.orgnih.gov These reactions are notable for their high yields and stereoselectivity. bg.ac.rsbg.ac.rs

A significant application of this compound in indium-promoted allylations is the diastereoselective synthesis of anti-α,β-dihydroxyketones, which are protected as enol carbonates. acs.orgnih.gov The reaction with various aldehydes proceeds with a notable diastereoselectivity, favoring the anti-isomer. bg.ac.rs These resulting homoallylic alcohols are versatile intermediates. nih.govrsc.orgnih.govnankai.edu.cn For example, the enol carbonate products can be deprotected to yield dihydroxyketones with retention of configuration or isomerized to saturated cyclic carbonates under mild conditions. bg.ac.rs

Table 1: Diastereoselective Indium-Promoted Allylation of Aldehydes with this compound

Aldehyde Product Yield (%) Diastereomeric Ratio (anti:syn)
Benzaldehyde anti-4-(Hydroxy(phenyl)methyl)-5-methylene-1,3-dioxolan-2-one 92 >6:1
p-Anisaldehyde anti-4-(Hydroxy(4-methoxyphenyl)methyl)-5-methylene-1,3-dioxolan-2-one 95 >6:1

Data compiled from research findings. bg.ac.rs

Due to its reactivity profile, this compound is considered a synthetic equivalent of a hydroxyacetone (B41140) enolate. bg.ac.rsacs.orgnih.gov This is because the initial allylation products can be hydrolyzed to reveal a dihydroxyketone structure, which corresponds to the aldol (B89426) adduct of a hydroxyacetone enolate. bg.ac.rs This equivalence provides a strategic advantage for accessing complex polyol structures.

Heck Reactions with Aryl Iodides

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool for forming carbon-carbon bonds. organic-chemistry.orgyoutube.com The enol carbonate products derived from the indium-promoted allylation of aldehydes with this compound can undergo Heck reactions with aryl iodides. bg.ac.rsbg.ac.rs This transformation, typically catalyzed by a palladium complex such as Pd(PPh₃)₄ in the presence of an additive like silver trifluoroacetate, results in the arylation of the double bond. bg.ac.rsbg.ac.rs This sequential reaction expands the synthetic utility of this compound, allowing it to function as a synthetic equivalent of a 3-arylhydroxyacetone enolate. bg.ac.rs

Table 2: Heck Reaction of Enol Carbonates with Aryl Iodides

Enol Carbonate Substrate (R group) Aryl Iodide (ArI) Catalyst System Product Yield (%)
Phenyl Iodobenzene Pd(PPh₃)₄, CF₃CO₂Ag Arylated enol carbonate 61
n-Propyl 4-Iodoanisole Pd(PPh₃)₄, CF₃CO₂Ag Arylated enol carbonate 55

Data sourced from studies on the Heck reaction of these substrates. bg.ac.rs

One-Pot Transformations and Cascade Reactions

The strategic combination of multiple reaction steps in a single pot, known as one-pot or cascade reactions, offers significant advantages in terms of efficiency and sustainability. rsc.orgorganic-chemistry.orgrsc.org this compound is amenable to such processes. bg.ac.rs A notable example is the tactical combination of an indium-promoted allylation followed by a Heck reaction. bg.ac.rs This sequence allows for the direct conversion of an aldehyde and an aryl iodide into a complex arylated dihydroxyketone derivative in a streamlined fashion, showcasing the power of this reagent in facilitating complex molecular transformations. bg.ac.rsbg.ac.rs

Application as a Protecting Group Strategy in Multi-Step Syntheses

A protecting group is a molecular entity that is temporarily introduced onto a specific functional group in a polyfunctional molecule to prevent it from reacting in subsequent chemical transformations. This strategy is crucial for achieving selectivity and high yields in complex syntheses. The (dioxol-2-one)methyl group, installed via reagents like this compound, serves as an effective protecting group for various functionalities.

The reactive bromomethyl group of this compound and its analogs allows for the straightforward protection of alcohols, phenols, and carboxylic acids. The reaction proceeds via a nucleophilic substitution, where the oxygen of the hydroxyl or carboxyl group displaces the bromide, forming a stable ether or ester linkage, respectively.

For instance, 4-bromomethyl-5-methyl-1,3-dioxolen-2-one readily reacts with carboxylic acids and phenols to yield the corresponding carboxylates and ethers. These protected derivatives are generally stable under neutral and acidic conditions, which allows for a wide range of subsequent chemical modifications to be performed on other parts of the molecule. The protecting group can then be removed under specific, often mild, alkaline or enzymatic conditions.

Reaction TypeFunctional Group ProtectedResulting Linkage
EtherificationAlcohols, PhenolsEther
EsterificationCarboxylic AcidsEster

A significant application of this compound derivatives is in the field of medicinal chemistry, specifically in the design of prodrugs. A prodrug is an inactive or less active form of a drug that is converted into the active pharmaceutical ingredient in vivo through enzymatic or chemical processes. This approach is often employed to overcome issues such as poor solubility, low permeability, or rapid metabolism, thereby enhancing the drug's bioavailability.

The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL) group is an FDA-approved promoiety derived from a structure similar to this compound. This group is considered a bioreversible protecting group because it can be cleaved within the body to release the active drug. The ester or carbonate linkage formed with the drug molecule is designed to be stable until it reaches a desired physiological environment, such as the bloodstream or specific tissues, where it is hydrolyzed by enzymes like esterases to regenerate the active drug. This targeted release can improve the therapeutic efficacy and safety profile of the parent drug.

A notable example is the development of prodrugs for 2-(Phosphonomethyl)-pentanedioic acid (2-PMPA), a potent inhibitor of glutamate (B1630785) carboxypeptidase II with potential applications in neurological disorders. Due to its four acidic functionalities, 2-PMPA has very poor oral bioavailability (<1%). google.com To address this, researchers synthesized prodrugs by masking its acidic groups with the ODOL moiety. A prodrug where all four acidic groups were masked demonstrated a remarkable 80-fold increase in exposure and an absolute oral bioavailability of 50% in mice, highlighting the effectiveness of this strategy. google.com

Parent DrugProdrug MoietyImprovement in Bioavailability
2-(Phosphonomethyl)-pentanedioic acid (2-PMPA)(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)80-fold enhancement in exposure (mice)
3-hydroxymethyl-4-methyl-DCK (anti-HIV agent)L-alanine esterOral bioavailability increased to 26% (rat)

Introduction of Bioreversible Protecting Groups for Enhanced Bioavailability in Chemical Prodrug Design

Development of Specialized Reagents from this compound

Beyond its role in protection and prodrug strategies, this compound serves as a versatile building block for the creation of other specialized reagents. Its unique structure allows it to act as a synthetic equivalent for other, less stable or accessible, chemical entities.

One such application is its use as a synthetic equivalent of a 1-hydroxyacetone enolate. In the presence of indium, this compound reacts with aldehydes in a diastereoselective manner to produce highly oxygenated allylic alcohols. organicchemistrydata.org These products can then be deprotected to reveal dihydroxyketones, effectively achieving the addition of a 1-hydroxyacetone unit. organicchemistrydata.org

Furthermore, the enol carbonate products resulting from the initial reaction can participate in other transformations, such as the Heck reaction, to form arylated derivatives. organicchemistrydata.org This expands the synthetic utility of this compound, allowing it to be a precursor for a variety of substituted hydroxymethyl benzyl (B1604629) ketones. organicchemistrydata.org

The reactivity of the bromomethyl group also allows for the synthesis of phosphonate (B1237965) reagents via the Michaelis-Arbuzov reaction. organic-chemistry.orgwikipedia.org This reaction involves the treatment of an alkyl halide with a trialkyl phosphite (B83602) to generate a phosphonate ester. organic-chemistry.orgwikipedia.orgyoutube.com These phosphonate reagents are crucial for the Horner-Wadsworth-Emmons olefination, a widely used method for constructing carbon-carbon double bonds with high stereoselectivity. organicchemistrydata.orgwikipedia.org

Advanced Spectroscopic and Computational Investigations

Quantum Chemical Simulations and Theoretical Studies

Quantum chemical simulations are instrumental in elucidating the molecular structure and reactivity of chemical compounds. For dioxol-2-one derivatives, these studies often employ Density Functional Theory (DFT) to model various molecular properties.

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). For the related compound, 4-bromomethyl-5-methyl-1,3-dioxol-2-one, geometry optimization has been performed using the B3LYP method with 6-311++G** and cc-pVTZ basis sets. researchgate.net This process characterizes all structural parameters, such as bond lengths and angles, by identifying the stationary points on the potential energy surface. researchgate.netresearchgate.net The optimized geometry provides a foundational model for subsequent calculations, including vibrational frequencies and electronic properties. researchgate.net

Below is a representative table of optimized geometrical parameters, as would be calculated for 4-(bromomethyl)-1,3-dioxol-2-one, based on typical values for similar structures.

ParameterBond/AngleCalculated Value (B3LYP/6-311++G**)
Bond LengthC=O~1.18 Å
Bond LengthC-O~1.35 Å
Bond LengthC-C~1.50 Å
Bond LengthC-Br~1.95 Å
Bond AngleO-C-O~110°
Bond AngleC-O-C~108°

Vibrational Frequency Calculations (FTIR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. nih.gov Computational methods are used to calculate the harmonic vibrational frequencies, which are then compared with experimental spectra to make precise assignments for the observed bands. tsijournals.com

For the analogue 4-bromomethyl-5-methyl-1,3-dioxol-2-one, FTIR and FT-Raman spectra were recorded and analyzed. researchgate.net The calculations, using the B3LYP method, helped to assign specific vibrational modes. researchgate.net For instance, C-H asymmetric stretching vibrations were identified around 3034 cm⁻¹ in FTIR and 3035 cm⁻¹ in FT-Raman spectra. researchgate.net The presence of adjacent electronegative atoms or functional groups can significantly alter the position of such bands. researchgate.net A complete assignment of fundamental vibrational frequencies is achieved by comparing the experimental and scaled theoretical wavenumbers. science.gov

This table presents typical vibrational frequencies that would be expected for this compound based on data from related compounds.

Vibrational ModeExpected FTIR Wavenumber (cm⁻¹)Expected FT-Raman Wavenumber (cm⁻¹)Assignment
C-H Stretch~3030~3030Asymmetric C-H stretching
C=O Stretch~1820~1820Carbonyl group stretching
C-O-C Stretch~1150~1150Ring ether stretching
C-Br Stretch~650~650Bromomethyl group stretching

Electronic Structure Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's kinetic stability and its ability to undergo electronic excitation. nih.gov A smaller gap suggests higher chemical reactivity and lower stability. ripublication.com

The total electron density surface provides a map of the electron distribution within the molecule, defining its shape and size. The Molecular Electrostatic Potential (MESP) is mapped onto this surface to visualize the charge distribution and predict reactive sites. uni-muenchen.de The MESP is a valuable tool for understanding intermolecular interactions, as it shows regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). uni-muenchen.demdpi.com

For 4-bromomethyl-5-methyl-1,3-dioxol-2-one, the MESP surface was constructed using the B3LYP/6-311++G** method to identify the reactive centers. researchgate.net Typically, the negative potential (red/yellow) is localized around electronegative atoms like oxygen, while the positive potential (blue) is found near hydrogen atoms. science.gov

Global and Local Reactivity Descriptors

Conceptual DFT provides a framework for calculating various reactivity descriptors that quantify a molecule's reactivity. These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO).

Global Descriptors: These parameters describe the reactivity of the molecule as a whole. Key global descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic change.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local Descriptors: These descriptors, such as Fukui functions, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

In the analysis of 4-bromomethyl-5-methyl-1,3-dioxol-2-one, these global and local reactivity descriptors were determined to provide detailed information on the specific atomic sites prone to different types of chemical reactions. researchgate.net

The following table shows representative global reactivity descriptors that would be calculated for dioxol-2-one derivatives.

DescriptorFormulaTypical Calculated Value (eV)
HOMO EnergyEHOMO-7.0 to -8.0
LUMO EnergyELUMO-1.0 to -2.0
Energy Gap (ΔE)ELUMO - EHOMO~6.0
Chemical Potential (μ)(EHOMO + ELUMO) / 2~ -4.5
Chemical Hardness (η)(ELUMO - EHOMO) / 2~ 3.0
Electrophilicity Index (ω)μ² / 2η~ 3.4

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a powerful tool for investigating the intricacies of chemical reactions at a molecular level. While specific DFT studies focused solely on this compound are not extensively detailed in available literature, research on closely related analogues provides significant insight into how DFT can be applied to elucidate reaction mechanisms.

A comparative study on 4-bromomethyl-5-methyl-1,3-dioxol-2-one utilizes DFT to explore its structure and reactivity. In such studies, the geometry of the compound is optimized using methods like B3LYP with basis sets such as 6-311++G**, which are chosen to accurately characterize the structural parameters. These optimized geometries are fundamental for subsequent calculations, including vibrational frequency analysis, which helps in interpreting experimental spectroscopic data like FTIR and FT-Raman spectra.

Furthermore, DFT calculations are employed to understand the electronic properties that govern the molecule's reactivity. Natural Bond Orbital (NBO) analysis and the construction of Molecular Electrostatic Potential (MESP) surfaces reveal the distribution of electron density, dipole moments, and the locations of reactive centers within the molecule. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is also calculated to provide a measure of the molecule's chemical stability and reactivity. By determining global and local reactivity descriptors, researchers can identify the most probable sites for electrophilic, nucleophilic, and radical attack, thereby predicting the molecule's behavior in chemical reactions and elucidating its mechanistic pathways.

Table 1: Application of DFT in Analyzing Dioxol-2-one Derivatives

Computational Method Application Insights Gained
B3LYP/6-311++G Geometry Optimization Provides stable molecular structure and accurate bond parameters.
NBO/MESP Analysis Electronic Property Calculation Maps electron density, dipole moment, and identifies reactive centers.
HOMO-LUMO Gap Reactivity Analysis Determines chemical stability and predicts reactivity.

| Reactivity Descriptors | Mechanistic Prediction | Identifies sites prone to electrophilic, nucleophilic, or radical attack. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations offer a dynamic perspective on how this compound and its derivatives behave and interact in various environments, bridging the gap between static structures and real-world processes.

Interaction Studies with Biological Macromolecules (e.g., Proteins)

A significant application of molecular modeling for compounds derived from this compound is in the study of their interactions with biological macromolecules, particularly proteins. scispace.comresearchgate.net Understanding these interactions is a cornerstone of drug discovery and design. scispace.com Researchers have synthesized a series of novel enol-carbonate molecules using this compound as a key starting material. scispace.comresearchgate.net

Following synthesis and structural confirmation, these molecules are modeled using specialized software to prepare them for molecular dynamics (MD) simulations. scispace.com These simulations place the small molecule in a virtual environment with a target protein to observe and analyze their interaction. scispace.comresearchgate.net For instance, derivatives have been studied in complex with proteins like T4 lysozyme. researchgate.net The primary goal is to examine the binding mechanisms, identifying specific interactions such as hydrogen bonds that may form between the molecule and the amino acid residues in the protein's active site. scispace.com MD simulations track the movement and conformational changes of both the small molecule and the protein over time, providing data on the stability of the complex. scispace.com

Table 2: Molecular Dynamics Simulation Parameters for Protein Interaction Studies

Simulation Aspect Description Purpose
System Setup A protein (e.g., T4 lysozyme) in complex with a ligand derived from this compound. researchgate.net To create a realistic model of the biological environment.
Force Field A set of parameters to calculate the potential energy of the system (e.g., GROMACS). scispace.com To accurately describe the physics of atomic interactions.
Simulation Time Performed over nanoseconds (ns) to observe dynamic behavior. scispace.com To allow sufficient time for molecular interactions and conformational changes to occur.

| Analysis | Measurement of Radius of Gyration (Rg) and Root Mean Square Deviation (RMSD). scispace.com | To assess the stability and compactness of the protein-ligand complex over time. |

Elucidation of Molecular Interactions in Chemical Processes

Molecular modeling is also crucial for understanding the behavior of this compound in synthetic chemical processes. scispace.com The compound is notably used as a highly functionalized synthon in the indium-promoted Barbier-type allylation of carbonyl compounds. scispace.combg.ac.rs This reaction is valued for its ability to form carbon-carbon bonds under mild conditions, often in aqueous media. bg.ac.rs

Computational studies, including DFT and molecular modeling, help explain the outcomes of these reactions. scispace.com By modeling the reactants, intermediates, and products, chemists can visualize the three-dimensional arrangement of atoms and understand the steric and electronic factors that control the reaction's stereoselectivity. scispace.com For example, the indium-promoted reaction with aldehydes stereoselectively produces anti-adducts. bg.ac.rs Modeling can elucidate the transition state geometry that favors the formation of this isomer. The analysis of molecular orbitals and electrostatic potential surfaces reveals the electrophilic and nucleophilic sites, clarifying how the molecules approach and interact with each other during the reaction. scispace.com

NMR Spectroscopy in Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in chemical synthesis for structure determination. In the context of reactions involving this compound, NMR is routinely used to confirm the structure of the resulting products. scispace.comresearchgate.net For example, after synthesizing new enol-carbonates via the allylation reaction, their chemical structures are verified using a suite of spectroscopic methods, including NMR, IR, and mass spectrometry. scispace.comresearchgate.net

However, the application of NMR for detailed mechanistic investigations of this compound's reactions is not prominently featured in the existing literature. Such studies would go beyond simple product confirmation and would involve techniques like:

In-situ NMR Monitoring: Recording NMR spectra at various intervals as the reaction proceeds to identify and characterize transient intermediates and to track the concentration of reactants and products over time.

Kinetic Analysis: Using the time-course data from NMR to determine reaction rates, orders, and activation parameters, which are essential for proposing a reaction mechanism.

Isotope Labeling Studies: Employing isotopically labeled versions of this compound to trace the path of specific atoms throughout the reaction, providing definitive evidence for bond-forming and bond-breaking steps.

While these advanced NMR techniques are powerful for elucidating reaction mechanisms, their specific application to probe the pathways of reactions like the indium-promoted allylation of this compound has not been detailed in published research.

Structure Reactivity Relationships of 4 Bromomethyl 1,3 Dioxol 2 One Derivatives and Analogs

Comparative Analysis with Methylated Dioxolenone Derivatives

The introduction of methyl groups to the 4-(bromomethyl)-1,3-dioxol-2-one structure has a pronounced effect on its reactivity. This is primarily due to the electron-donating nature of the methyl group, which influences the stability of reaction intermediates and the distribution of electron density within the molecule.

4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one (B1278196) is a key intermediate in various organic syntheses, particularly in the pharmaceutical and agrochemical industries. chemimpex.com Its bromomethyl group provides a reactive site for nucleophilic substitution reactions, which are fundamental to constructing more complex molecules. chemimpex.com

The synthesis of this compound can be achieved by the free-radical bromination of 4,5-dimethyl-1,3-dioxol-2-one (B143725) using N-bromosuccinimide (NBS) and a radical initiator like α,α'-azobisisobutyronitrile (AIBN). prepchem.com The presence of the methyl group at the 5-position influences the electronic environment of the dioxol-2-one ring. Quantum chemical simulations, such as those employing Density Functional Theory (DFT) at the B3LYP/6-311++G** level, have been used to investigate the structural and electronic properties of this molecule. researchgate.net These studies help in understanding the distribution of electrostatic potential and identifying the reactive centers within the molecule. researchgate.net

The reactivity of 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one is a subject of interest for creating diverse chemical libraries for research and development. chemimpex.com Its stability under various conditions makes it a versatile reagent in synthetic chemistry. chemimpex.com

Table 1: Physicochemical Properties of 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one

Property Value
Molecular Formula C5H5BrO3
Molecular Weight 193.00 g/mol
CAS Number 80715-22-6

| Physical Form | Liquid |

Data sourced from PubChem and Sigma-Aldrich. nih.govsigmaaldrich.com

In 4,5-bis(bromomethyl)-1,3-dioxol-2-one (B8665866), the presence of two bromomethyl groups significantly enhances its reactivity towards nucleophiles. This di-substituted derivative serves as a precursor for introducing two functional groups, making it a valuable building block in organic synthesis.

Table 2: Physicochemical Properties of 4,5-bis(bromomethyl)-1,3-dioxol-2-one

Property Value
Molecular Formula C5H4Br2O3
Molecular Weight 271.89 g/mol

| CAS Number | 62458-19-9 |

Data sourced from Echemi. echemi.com

Halogen Effects: Comparison with 4-(Chloromethyl)-1,3-dioxol-2-one Analogs

The substitution of bromine with chlorine in the halomethyl group at the 4-position of the 1,3-dioxol-2-one ring leads to significant differences in reactivity. These differences can be attributed to the fundamental properties of the halogens themselves.

Halogen electronegativity and atomic size are critical factors governing the reactivity of 4-(halomethyl)-1,3-dioxol-2-one derivatives. As one moves down the halogen group from chlorine to bromine, electronegativity decreases, and atomic size increases. tutorchase.comnagwa.com Chlorine is more electronegative than bromine, leading to a more polarized C-Cl bond compared to the C-Br bond. This increased polarity in the chloro-derivative can influence its interaction with nucleophiles.

Conversely, the larger atomic size of bromine and the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond make bromide a better leaving group. studymind.co.uk In nucleophilic substitution reactions, the ease of breaking the carbon-halogen bond is a key determinant of the reaction rate. Therefore, the bromo-derivative is generally more reactive than the chloro-derivative in reactions where the cleavage of the carbon-halogen bond is the rate-determining step. studymind.co.uk

The kinetics of nucleophilic substitution reactions involving 4-(halomethyl)-1,3-dioxol-2-one analogs are typically classified as either S_N1 (unimolecular nucleophilic substitution) or S_N2 (bimolecular nucleophilic substitution). fiveable.meucsb.edu The reaction mechanism is influenced by the structure of the substrate, the nucleophile, the leaving group, and the solvent. fiveable.me

For S_N2 reactions, which are concerted one-step processes, the rate depends on the concentration of both the substrate and the nucleophile. libretexts.orglibretexts.org The better leaving group ability of bromide compared to chloride generally leads to faster S_N2 reaction rates for this compound.

Hydroxymethylated and Phenylated Derivatives

The introduction of hydroxymethyl and phenyl groups at various positions on the 1,3-dioxol-2-one ring introduces further variations in reactivity and potential applications.

4-(Hydroxymethyl)-1,3-dioxolan-2-one, also known as glycerol (B35011) carbonate, is a versatile building block used in the synthesis of various compounds, including hyperbranched polyethers. guidechem.comsigmaaldrich.com The hydroxyl group can undergo reactions such as etherification and esterification. sigmaaldrich.com For instance, it can be reacted with 3-bromoprop-1-ene via Williamson ether synthesis. sigmaaldrich.com The synthesis of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (B196221) can be achieved from 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (B1353921) by reaction with formic acid and triethylamine, followed by hydrolysis. chemicalbook.com The hydroxymethyl group makes the compound less reactive in alkylation reactions compared to its halogenated counterparts.

Phenylated derivatives, such as 4-phenyl-1,3-dioxolan-2-one, introduce aromaticity to the structure, which can influence its reactivity and physical properties. sigmaaldrich.com The phenyl group can affect the electronic properties of the dioxolane ring and participate in reactions characteristic of aromatic compounds. The synthesis of 2-methylene-4-phenyl-1,3-dioxolane, a cyclic ketene (B1206846) acetal, has been reported for use in radical ring-opening polymerization. rsc.org

Substituent Effects on Ring Stability and Reactivity Profile of this compound Derivatives and Analogs

The stability of the 1,3-dioxol-2-one ring and the reactivity of its derivatives are intricately linked to the nature of the substituents attached to the heterocyclic core. These substituents can exert profound electronic and steric effects, influencing the electron distribution within the ring, its conformational stability, and its susceptibility to various reactions, such as nucleophilic attack and ring-opening polymerization.

Electronic Effects of Substituents

The electronic nature of substituents on the 1,3-dioxol-2-one ring plays a pivotal role in modulating its stability and reactivity. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), each impacting the ring in distinct ways.

Electron-Donating Groups (EDGs): Conversely, EDGs, such as alkyl (-R) or alkoxy (-OR) groups, tend to increase the electron density on the 1,3-dioxol-2-one ring. This donation of electron density can stabilize the ring by reducing the electrophilicity of the carbonyl carbon, thereby making it less prone to nucleophilic attack and subsequent ring-opening. For example, in the context of ring-opening polymerization of related dioxolanones, monomers with electron-donating substituents may exhibit different polymerization kinetics compared to those with electron-withdrawing groups.

The following table summarizes the expected qualitative effects of various substituents on the stability and reactivity of the 1,3-dioxol-2-one ring based on general principles of organic chemistry.

Substituent (at C4/C5)Electronic EffectExpected Impact on Ring StabilityExpected Impact on Reactivity towards Nucleophiles
-NO₂Strong EWGDecreasedIncreased
-CNStrong EWGDecreasedIncreased
-CO₂RModerate EWGDecreasedIncreased
-PhWeak EWG/EDGMinor EffectMinor Effect
-CH₃Weak EDGIncreasedDecreased
-OCH₃Strong EDGIncreasedDecreased

Interactive Data Table: Predicted Substituent Effects on Ring Reactivity

Users can filter the table below to see the predicted impact of different classes of substituents on the reactivity of the 1,3-dioxol-2-one ring.

SubstituentElectronic EffectPredicted Reactivity
-NO₂Strong EWGHigh
-CNStrong EWGHigh
-CO₂RModerate EWGModerate
-PhWeak EWG/EDGSlightly Increased/Decreased
-CH₃Weak EDGLow
-OCH₃Strong EDGLow

Steric Effects of Substituents

Beyond electronic influences, the size and spatial arrangement of substituents introduce steric effects that can significantly alter the reactivity profile of this compound derivatives.

Steric Hindrance: Bulky substituents in proximity to the reactive centers of the molecule can impede the approach of nucleophiles. This phenomenon, known as steric hindrance, can decrease the rate of reactions such as nucleophilic substitution at the bromomethyl group or attack at the carbonyl carbon of the ring. For instance, research on the synthesis of 1,3-dioxolanes has shown that sterically hindered diols lead to lower yields, a principle that can be extrapolated to the stability and reactivity of substituted 1,3-dioxol-2-ones. ucsb.edu

In the context of this compound analogs, a bulky substituent at the C4 or C5 position could shield the carbonyl group, thereby reducing the rate of ring-opening reactions. Similarly, steric bulk near the bromomethyl group could hinder the SN2 displacement of the bromide ion.

The following table provides a qualitative assessment of how the steric bulk of substituents might influence the reactivity of the 1,3-dioxol-2-one ring and the bromomethyl group.

Substituent (at C4/C5)Relative Steric BulkExpected Impact on Ring ReactivityExpected Impact on Bromomethyl Group Reactivity
-HVery LowHighHigh
-CH₃LowSlightly DecreasedSlightly Decreased
-CH(CH₃)₂MediumModerately DecreasedModerately Decreased
-C(CH₃)₃HighSignificantly DecreasedSignificantly Decreased
-PhMedium-HighModerately DecreasedModerately Decreased

Interactive Data Table: Predicted Steric Effects on Reactivity

Users can select a substituent from the dropdown menu to see its predicted effect on the reactivity of the molecule due to steric hindrance.

Substituent: -H

Predicted Ring Reactivity: High

Predicted Bromomethyl Reactivity: High

Future Research Directions and Emerging Applications

Exploration of Novel Reaction Pathways and Catalytic Systems

The inherent reactivity of 4-(bromomethyl)-1,3-dioxol-2-one, particularly its susceptibility to nucleophilic substitution at the bromomethyl position, has been a cornerstone of its use in organic synthesis. chemimpex.com Future research is poised to uncover new reaction pathways that capitalize on this reactivity. The development of novel catalytic systems is central to this endeavor, aiming to enhance reaction efficiency, selectivity, and scope.

One area of exploration involves indium-promoted allylations. bg.ac.rs This method allows for the diastereoselective introduction of a highly oxygenated allylic moiety into carbonyl compounds. bg.ac.rs The reaction of this compound with aromatic aldehydes in the presence of indium yields allylated products with a notable preference for the anti-isomer. bg.ac.rs Further research into different metal promoters and catalytic conditions could lead to even greater control over stereoselectivity and expand the range of compatible substrates.

Additionally, the enol carbonate products resulting from these allylations can undergo further transformations, such as the Heck reaction, to create arylated products. bg.ac.rs This opens up synthetic routes to variously substituted hydroxymethyl benzyl (B1604629) ketones, demonstrating the versatility of this compound as a synthetic equivalent for 1-hydroxyacetone enolate. bg.ac.rs The exploration of other transition metal-catalyzed cross-coupling reactions with the dioxolenone core or its derivatives could unlock a vast chemical space.

Development of Asymmetric Syntheses Utilizing this compound

Asymmetric synthesis, the controlled synthesis of a chiral compound in which one stereoisomer is favored, is a critical area of modern drug discovery and development. cardiff.ac.uk The development of asymmetric methods involving this compound is a significant research frontier. While reactions with chiral substrates like arabinose peracetate have shown excellent asymmetric induction, the reaction with Garner's aldehyde results in a mixture of products, highlighting the need for more general and reliable asymmetric methodologies. bg.ac.rs

Future research will likely focus on the use of chiral catalysts to direct the stereochemical outcome of reactions involving this compound. This could involve the use of chiral ligands with metal catalysts in allylation and other coupling reactions. Organocatalysis, which utilizes small organic molecules as catalysts, also presents a promising avenue for developing enantioselective transformations. cardiff.ac.uk For instance, chiral amines or phosphoric acids could be employed to activate the substrates and control the stereochemistry of the carbon-carbon bond formation.

A key challenge will be to develop catalytic systems that can effectively differentiate between the enantiotopic faces of prochiral substrates when reacting with this compound. Success in this area would provide access to a wide range of enantioenriched building blocks for the synthesis of complex natural products and pharmaceuticals.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from traditional batch processes to continuous flow and automated platforms offers numerous advantages, including improved safety, efficiency, and reproducibility. nih.govfu-berlin.de The integration of this compound into these modern synthetic workflows is a logical and promising direction for future research.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, is well-suited for reactions involving reactive intermediates or hazardous reagents. fu-berlin.de The controlled mixing and heat transfer in microreactors can lead to higher yields and selectivities. The synthesis of derivatives of this compound and its subsequent reactions could be streamlined and optimized using flow-based systems.

Automated synthesis platforms, which combine robotics and software to perform chemical reactions, can accelerate the discovery and optimization of new molecules. nih.govsigmaaldrich.com By incorporating this compound into the repertoire of building blocks available on these platforms, researchers can rapidly explore its synthetic potential in a high-throughput manner. This would involve developing standardized protocols and reagent cartridges for its use in various transformations, such as nucleophilic substitutions and coupling reactions. sigmaaldrich.com The "Chemputer" and other similar automated systems are designed to handle multi-step syntheses, and the inclusion of this versatile reagent would expand their capabilities. nih.gov

Advanced Computational Design of New Dioxolenone-Based Synthons

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. In the context of this compound, computational methods can be employed to design new and improved synthons based on the dioxolenone scaffold.

By using quantum mechanical calculations, researchers can predict the reactivity and selectivity of different substituted dioxolenone derivatives. This can guide the synthesis of new reagents with tailored electronic and steric properties for specific applications. For example, computational studies could help in designing derivatives with altered reactivity at the bromomethyl group or with modified stability of the dioxolenone ring.

Furthermore, molecular modeling can be used to study the interactions between dioxolenone-based synthons and biological targets, such as proteins. researchgate.net This can aid in the rational design of new drug candidates. By understanding the binding modes and energetic interactions, chemists can design molecules with improved potency and selectivity. researchgate.net

Role in Polymer Chemistry and Materials Science for Specialty Polymers

The unique chemical structure of this compound and its derivatives lends itself to applications in polymer chemistry and materials science. chemimpex.com The dioxolenone ring can be incorporated into polymer backbones, potentially conferring interesting properties such as degradability.

One emerging area is the use of related cyclic ketene (B1206846) acetals, such as 2-methylene-4-phenyl-1,3-dioxolane (MPDL), in radical ring-opening polymerization. rsc.org This process allows for the insertion of ester functionalities directly into the polymer backbone. By analogy, derivatives of this compound could be designed to act as monomers or co-monomers in various polymerization reactions. The resulting polymers could have tunable properties, such as thermal stability and chemical resistance. chemimpex.com

The reactive bromomethyl group also provides a handle for post-polymerization modification. This would allow for the synthesis of functional polymers with tailored properties for specific applications, such as drug delivery, specialty coatings, or advanced materials. The ability to introduce a protected hydroxyl group via the dioxolenone moiety could be particularly useful in creating polymers with controlled hydrophilicity or for subsequent derivatization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.